
KRAS G12D inhibitor 8
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Overview
Description
KRAS G12D inhibitor 8 is a small-molecule compound designed to selectively target the aspartate 12 (D12) residue of the KRAS G12D mutant protein, a prevalent oncogenic driver in pancreatic, colorectal, and non-small cell lung cancers. This inhibitor was developed using structure-based drug design, leveraging insights from the co-crystal structure of KRAS G12D bound to earlier analogs (e.g., compound 5). Key features include:
- Binding Mechanism: Inhibitor 8 interacts with the switch II region of KRAS G12D, forming critical hydrogen bonds and hydrophobic interactions in regions 1 and 3, similar to its predecessor compound 5 .
- Thermal Stability: Exhibits a significantly higher melting temperature (Tm) compared to compound 5, suggesting improved conformational stability upon binding .
- Cellular Potency: Demonstrates comparable cell potency to compound 5 in AcPC-1 cellular assays but with enhanced selectivity for KRAS G12D over wild-type KRAS .
- Structural Insights: X-ray crystallography reveals that inhibitor 8 induces an allosteric pocket in the switch II region, a binding mode shared with other KRAS inhibitors like MRTX1133 and TH-Z835 .
Preparation Methods
Synthetic Strategy Overview
KRAS G12D inhibitors often employ combinatorial chemistry and structure-based design to optimize binding affinity and selectivity. For inhibitor 8, the synthesis likely involves:
- Heterocyclic core construction : Thieno[2,3-d]pyrimidine or quinazoline scaffolds, common in KRAS G12D inhibitors.
- Functional group optimization : Introduction of substituents to enhance interactions with Asp12 and the switch-II pocket.
- Bioisosterism : Replacement of labile groups to improve stability and pharmacokinetics.
Key Synthetic Steps
Based on analogous compounds (e.g., KD-8 in, ERAS-5024 in), the preparation of KRAS G12D inhibitor 8 may follow this workflow:
Step 1: Core Scaffold Synthesis
- Thieno[2,3-d]pyrimidine Core :
Reagent | Conditions | Purpose |
---|---|---|
Benzyl bromide | K₂CO₃, DMF, 80°C | Alkylation at N9 position |
NaH | THF, 0°C → RT | Deprotection of benzyl group |
Step 2: Functionalization
- Piperazine or Diazabicyclooctane Moieties :
Reaction Type | Catalyst | Key Product | Reference |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted core | |
SNAr | DIPEA, DCM | Chlorine displacement |
Step 3: Optimization
- Cyclization : Restrict conformational freedom to improve ΔS, enhancing binding affinity.
- Fluorination/Ethynylation : Introduce electron-withdrawing groups (e.g., 7-fluoro-8-ethynyl) to fill hydrophobic pockets.
Biological Activity and Selectivity
This compound demonstrates potent antiproliferative activity in preclinical models:
Parameter | Value | Cell Line | Reference |
---|---|---|---|
IC₅₀ (antiproliferation) | 2.1 μM (average) | Panc1, SW1990, CT26 | |
K₍D₎ (binding affinity) | 33 nM | KRAS G12D protein | |
Tumor Growth Inhibition (TGI) | 42–53% | CT26 xenograft |
Comparative Analysis with Related Inhibitors
Patent and IP Landscape
Chemical Reactions Analysis
Types of Reactions
KRAS G12D inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tumor Regression Studies
MRTX1133 has been tested in multiple preclinical models of PDAC. Key findings include:
- Significant Tumor Regression : In studies involving implantable and autochthonous PDAC models with intact immune systems, MRTX1133 induced deep tumor regressions. Complete or near-complete remissions were observed in several cases after just 14 days of treatment .
- Alterations in Tumor Microenvironment : Treatment with MRTX1133 led to notable changes in the tumor microenvironment, including increased infiltration of cytotoxic T cells and shifts in macrophage populations towards an M1-like phenotype, which is associated with anti-tumor immunity .
Comparative Efficacy Table
Combination Therapies
Recent research highlights the potential for combining MRTX1133 with immunotherapy to enhance therapeutic efficacy. For instance, combining MRTX1133 with immune checkpoint inhibitors has shown synergistic effects, leading to improved outcomes in preclinical models . This combination approach could address the challenge of resistance that often develops with targeted therapies.
Case Study 1: Efficacy in Advanced PDAC
In a preclinical trial involving advanced PDAC models, MRTX1133 demonstrated:
- Rapid Antitumor Activity : Significant reduction in tumor size was observed within two weeks.
- Immune Response Activation : Increased levels of CD8+ T cells were recorded post-treatment, indicating an enhanced immune response against tumor cells .
Case Study 2: Dual Inhibition Strategy
A study exploring dual inhibition of KRAS G12D and Pan-ERBB pathways revealed:
Mechanism of Action
KRAS G12D inhibitor 8 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the nucleotide exchange process and blocks the activation of signaling pathways like MAPK and PI3K, ultimately leading to reduced cancer cell proliferation and survival .
Comparison with Similar Compounds
The following table and analysis compare KRAS G12D inhibitor 8 with other leading compounds in preclinical and clinical development:
Key Findings and Differentiation
Binding Mechanisms: Covalent vs. Non-Covalent: RMC-9805 uses a covalent malolactone warhead to target G12D, similar to G12C inhibitors like sotorasib . In contrast, inhibitor 8, MRTX1133, and TH-Z835 rely on non-covalent interactions (salt bridges or ionic bonds) with D12 . Allosteric Pocket Induction: Inhibitor 8 and TH-Z835 share a binding mode that stabilizes an induced pocket in the switch II region, overlapping with MRTX849 (G12C inhibitor) .
Selectivity and Off-Target Effects :
- MRTX1133 and SHR1127 demonstrate the highest selectivity (>700-fold and >1000-fold, respectively) for G12D over wild-type KRAS, reducing toxicity risks .
- TH-Z835 and BI-2865 show off-target activity (e.g., weight loss in mice for TH-Z835; pan-KRAS inhibition for BI-2865), highlighting the challenge of mutant-specific targeting .
In Vivo Efficacy :
- MRTX1133 and KD-8 exhibit robust tumor regression in pancreatic and colorectal models, respectively .
- Inhibitor 8’s in vivo data remain unreported, a gap compared to competitors.
Clinical Progress: MRTX1133 and HRS-4642 lead in clinical translation, with Phase 1 data showing manageable safety and preliminary efficacy . RMC-9805’s tri-complex mechanism and synergy with immunotherapy position it as a promising candidate for combination therapies .
Biological Activity
KRAS mutations, particularly the G12D variant, are prevalent in various cancers, notably pancreatic ductal adenocarcinoma (PDAC). The development of specific inhibitors targeting KRAS G12D has become a focal point in cancer research. This article explores the biological activity of KRAS G12D inhibitor 8, alongside relevant case studies and findings from recent research.
Overview of KRAS G12D and Its Implications in Cancer
The KRAS gene encodes a protein that plays a critical role in cell signaling pathways regulating cell growth and survival. The G12D mutation leads to constitutive activation of KRAS, promoting oncogenic signaling and contributing to tumorigenesis. This mutation is found in approximately 45% of KRAS mutations in pancreatic cancer, making it a significant target for therapeutic intervention .
This compound functions by binding to the mutant KRAS protein, disrupting its interaction with downstream effectors. This inhibition prevents the activation of critical signaling pathways such as MAPK and PI3K, which are essential for cancer cell proliferation and survival. The compound's specificity for the G12D variant allows for targeted therapy with potentially reduced off-target effects .
Efficacy Studies
Recent studies have demonstrated the efficacy of this compound in various preclinical models:
- In Vitro Studies : In cellular assays, inhibitor 8 exhibited sub-nanomolar binding affinity for KRAS G12D, leading to significant reductions in cell viability and proliferation in PDAC cell lines . The compound's potency was confirmed through dose-response experiments.
- In Vivo Studies : Animal models bearing KRAS G12D-driven tumors treated with inhibitor 8 showed marked tumor regression. For instance, treatment resulted in complete or near-complete remissions within two weeks, accompanied by increased apoptosis and changes in the tumor microenvironment (TME) that favored anti-tumor immunity .
Case Studies
- Case Study 1 : A study involving patient-derived organoids (PDOs) demonstrated that treatment with inhibitor 8 led to significant tumor size reduction and enhanced immune cell infiltration, particularly CD8+ T cells . This suggests that the inhibitor not only targets tumor cells directly but also modulates the TME to support immune responses.
- Case Study 2 : In another investigation, combining inhibitor 8 with immune checkpoint blockade (ICB) therapies showed synergistic effects, enhancing overall survival rates in preclinical models of PDAC . The combination therapy was particularly effective against tumors exhibiting resistance to single-agent treatments.
Data Table: Summary of Efficacy Findings
Challenges and Future Directions
Despite promising results, challenges remain in the clinical translation of KRAS G12D inhibitors. Resistance mechanisms, such as upregulation of alternative signaling pathways (e.g., NRAS and HRAS), have been observed following treatment with inhibitor 8 . Further research is needed to understand these mechanisms and develop combination therapies that can overcome resistance.
Q & A
Basic Research Questions
Q. What distinguishes KRAS G12D inhibitors from KRAS G12C inhibitors in terms of molecular targeting?
KRAS G12D mutations involve substitution of glycine to aspartic acid at codon 12, unlike G12C (glycine to cysteine). The absence of a reactive cysteine residue in G12D prevents covalent binding strategies used in G12C inhibitors (e.g., sotorasib). Instead, G12D inhibitors must rely on non-covalent interactions, such as salt bridges or hydrogen bonds, to bind the shallow Switch II pocket or target alternative binding sites like the P110 or A59 regions . Methodologically, this requires structural techniques like X-ray crystallography (e.g., PDB 7EW9) to map binding interfaces and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What preclinical models are most relevant for evaluating KRAS G12D inhibitor efficacy?
Cell-derived xenograft (CDX) models of pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) are widely used due to the high prevalence of G12D mutations in these cancers. For example, GFH375 demonstrated tumor regression in PDAC and CRC CDX models at doses of 10–30 mg/kg BID, validated via phospho-ERK1/2 suppression and CellTiter-Glo proliferation assays . Intracranial models are also critical for assessing CNS penetration, as shown by GFH375’s efficacy in brain metastasis models .
Q. How can researchers assess the selectivity of KRAS G12D inhibitors against wild-type KRAS and other RAS isoforms?
Use in vitro biochemical assays (e.g., nucleotide exchange assays with BODIPY®-GDP) to measure inhibitor effects on KRAS G12D versus wild-type KRAS, HRAS, or NRAS. Cellular selectivity can be tested via viability assays in isogenic cell lines (e.g., HEK 293T cells engineered with KRAS WT, G12C, or G12D mutations). For example, GFH375 showed >1,000-fold selectivity for G12D over wild-type KRAS in proliferation assays .
Advanced Research Questions
Q. What strategies are being explored to overcome KRAS G12D inhibitor resistance mechanisms?
Resistance often arises from compensatory pathway activation (e.g., MAPK/ERK rebound). Combination therapies with MEK/RAF inhibitors (e.g., avutometinib) or SHP2 inhibitors can synergize with KRAS G12D inhibitors. Preclinical data for GFH375 + avutometinib showed enhanced tumor regression in CDX models via dual suppression of KRAS signaling nodes . Additionally, proteolysis-targeting chimeras (PROTACs) like ASP3082, which degrade KRAS G12D via ubiquitination, offer a novel mechanism to circumvent resistance .
Q. How can structural biology inform the design of next-generation KRAS G12D inhibitors?
Co-crystallization studies (e.g., PDB 7EW9) reveal critical interactions between inhibitors and KRAS G12D, such as salt bridges with Asp12 or hydrophobic packing with Val14. Molecular dynamics (MD) simulations further predict binding stability; for instance, Hit1 and Hit2 from computational screens showed stable binding free energies (−45.2 and −43.8 kcal/mol) and interactions with key residues (e.g., Tyr96, Gln99) .
Q. What in silico approaches are effective for identifying KRAS G12D inhibitors?
Pharmacophore modeling combined with molecular docking can prioritize compounds with desired chemical features (e.g., two hydrogen bond donors, one acceptor, aromatic rings). Screening databases like ZINC or InterBioScreen using these models identified Hit1 (ZINC ID: 67854931) and Hit2 (IBS ID: STOCK1N-42857), which outperformed the reference inhibitor BI-2852 in binding affinity (IC50: 12 nM vs. 28 nM) .
Q. Methodological Guidance
Q. How to validate target engagement of KRAS G12D inhibitors in vivo?
- Pharmacodynamic Markers : Measure phospho-ERK1/2 inhibition in tumor lysates via Western blot or ELISA. GFH375 achieved >80% p-ERK suppression at 6 hours post-dose in PDAC models .
- Tissue Distribution : Use LC-MS/MS to quantify inhibitor concentrations in target organs (e.g., pancreas, lungs). HBW-012336 showed 5–10× higher tissue enrichment in pancreatic tumors compared to plasma .
Q. What assays are critical for characterizing KRAS G12D inhibitor binding kinetics?
- Nucleotide Exchange Assays : Monitor GDP/GTP exchange rates using BODIPY®-GDP fluorescence. Inhibitors like GFH375 block GDP release (IC50: 1.2 nM) .
- ITC Experiments : Quantify binding thermodynamics (ΔG, ΔH). For TH-Z827, KD = 38 nM with entropy-driven binding (−TΔS = −5.2 kcal/mol) .
Q. Contradictions and Limitations
- Clinical Translation : While HRS-4642 (intravenous) validated KRAS G12D targeting in vivo, early clinical data showed limited efficacy, highlighting the need for improved bioavailability or combination regimens .
- Selectivity Challenges : Non-covalent inhibitors like MRTX1133 exhibit off-target effects on wild-type KRAS at high doses, necessitating careful dose optimization .
Properties
Molecular Formula |
C32H38BrFN6O2 |
---|---|
Molecular Weight |
637.6 g/mol |
IUPAC Name |
5-bromo-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H38BrFN6O2/c33-26-3-1-2-20-12-24(41)13-28(29(20)26)39-11-7-25-27(17-39)36-31(37-30(25)40-15-22-4-5-23(16-40)35-22)42-19-32(8-9-32)18-38-10-6-21(34)14-38/h1-3,12-13,21-23,35,41H,4-11,14-19H2/t21-,22?,23?/m1/s1 |
InChI Key |
WVLFHNZKPFLBQZ-DDRJZQQSSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)CC2(CC2)COC3=NC4=C(CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)C(=N3)N7CC8CCC(C7)N8 |
Canonical SMILES |
C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)OCC7(CC7)CN8CCC(C8)F |
Origin of Product |
United States |
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